molecular formula C12H14N4O2 B2677666 N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1234879-45-8

N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2677666
CAS No.: 1234879-45-8
M. Wt: 246.27
InChI Key: QZDGCPJMRFOOBJ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,2,3-triazole-4-carboxamide class of heterocyclic compounds, a scaffold recognized for its diverse biological activities and prevalence in preclinical studies . Compounds featuring this core structure have been investigated as multi-target directed ligands for complex diseases like Alzheimer's, with some analogs shown to reduce amyloid-beta formation and tau phosphorylation in cellular models . Furthermore, this structural motif is a key component in the development of potent and selective antagonists for nuclear receptors such as the Pregnane X Receptor (PXR), highlighting its utility in regulating drug metabolism pathways . The 1,2,3-triazole-4-carboxamide group is a privileged structure in designing pharmaceutically active molecules, with its derivatives demonstrating potential as inhibitors for various enzymes and signaling pathways . Researchers value this compound and its analogs as versatile intermediates or target molecules for developing novel therapeutic agents and probing biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-8-11(14-15-16)12(17)13-7-9-3-5-10(18-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDGCPJMRFOOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

The biological activity of N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is attributed to its interactions with various biological targets. Triazole compounds are known for their ability to inhibit enzymes and receptors involved in cancer proliferation and microbial resistance.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects against various cancer cell lines. The following table summarizes the antiproliferative activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung cancer)6.5EGFR Inhibition
This compoundH460 (lung cancer)5.9Apoptosis Induction

In a study involving xenograft mouse models implanted with non-small cell lung cancer cells, treatment with this compound resulted in a significant reduction in tumor volume by approximately 55% after four weeks at a dosage of 10 mg/kg.

Antimicrobial Activity

Triazole compounds have also been explored for their antimicrobial properties. The following table presents data on the minimum inhibitory concentrations (MIC) against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans12 µg/mL[Study A]
Staphylococcus aureus25 µg/mL[Study B]

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Antitumor Efficacy in NSCLC Models

A study conducted on xenograft models demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The compound effectively inhibited tumor growth through mechanisms involving EGFR signaling pathways.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, this compound was tested against various bacterial and fungal strains. Results showed selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related triazole-carboxamides with modifications in substituents on the triazole ring, benzyl group, or additional functional moieties. Key analogs and their properties are summarized below:

Key Observations

Substituent Effects on Activity: The 4-methoxybenzyl group is recurrent in analogs like QTC-4-MeOBnEA and the target compound, suggesting its role in enhancing CNS penetration or binding affinity . Fluorinated groups (e.g., trifluoromethyl in ) improve metabolic stability and lipophilicity, critical for drug-like properties .

Biological Activity: QTC-4-MeOBnEA demonstrates multi-pathway therapeutic effects in Alzheimer’s disease, likely due to the hybrid quinoline-triazole structure . Antiproliferative compounds (e.g., 14j–14m) show substituent-dependent efficacy against lung cancer, with electron-withdrawing groups (e.g., cyano, bromo) enhancing activity . Rufinamide®, a clinically approved anticonvulsant, shares the triazole-carboxamide core but incorporates a difluorophenyl group, highlighting the scaffold’s versatility .

Synthetic Methods :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole formation (e.g., QTC-4-MeOBnEA, ) .
  • Amide bond formation via thionyl chloride activation () is employed for N-substituted derivatives .

Physicochemical and Pharmacokinetic Considerations

  • Melting Points : Antiproliferative analogs (14j–14m) exhibit melting points ranging from 106.2°C to 178.3°C, correlating with crystallinity and stability .
  • Yields : Synthetic yields for triazole derivatives vary widely (69–97%), influenced by substituent complexity and reaction conditions .

Biological Activity

N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : this compound

The triazole ring system contributes significantly to the compound's biological properties, including its ability to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has shown promising activity against various bacterial strains. For instance:

  • In vitro studies indicated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
MCF7 (breast cancer)15.0Inhibition of tubulin polymerization
A549 (lung cancer)10.0Cell cycle arrest at G2/M phase

The compound's ability to inhibit tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Tubulin Binding : Similar to other triazole derivatives, it binds to tubulin, inhibiting its polymerization and disrupting microtubule formation essential for mitosis.
  • Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited potent antimicrobial activity. The study utilized a disk diffusion method and reported:

  • E. coli : Zone of inhibition = 18 mm
  • Staphylococcus aureus : Zone of inhibition = 20 mm

These results indicate a strong potential for this compound in developing new antimicrobial therapies .

Study 2: Anticancer Activity in vitro

Another significant study evaluated the anticancer effects of the compound on HeLa cells. The findings showed that treatment with this compound resulted in:

  • Increased apoptotic cell population (up to 70% at IC50_{50})
  • Downregulation of anti-apoptotic proteins such as Bcl-2
  • Upregulation of pro-apoptotic proteins like Bax .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving cycloaddition and condensation reactions. For example, a similar triazole-carboxamide derivative (1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide) was prepared by reacting an isocyanide intermediate with sodium azide, followed by purification via column chromatography . Key steps include monitoring reaction progress using TLC and confirming purity via melting point analysis (e.g., 209–210°C) and NMR spectroscopy.

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

  • Methodological Answer : Low solubility can be mitigated by derivatization strategies, such as introducing hydrophilic substituents (e.g., hydroxyl or amine groups) on the methoxybenzyl moiety. Alternatively, co-solvents like DMSO (<5% v/v) or cyclodextrin-based formulations can enhance solubility without destabilizing the compound . Pre-formulation studies using dynamic light scattering (DLS) or HPLC solubility profiling are recommended to optimize experimental conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the methoxybenzyl group (δ ~3.7 ppm for OCH3) and triazole protons (δ ~8.0–8.5 ppm) .
  • HRMS : Validate molecular weight (C13H15N4O2, calculated 275.11 g/mol) and isotopic patterns.
  • FTIR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer :

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods. For refinement, SHELXL applies least-squares minimization to optimize anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factor convergence (<5%) and generate ORTEP diagrams using WinGX for anisotropic thermal ellipsoid visualization .

Q. What enzymatic targets or pathways are implicated in the biological activity of this compound?

  • Methodological Answer : Structurally analogous triazole-carboxamides inhibit cyclooxygenase-2 (COX-2) and modulate Wnt/β-catenin signaling, as demonstrated via enzyme-linked immunosorbent assays (ELISA) and Western blotting . To identify novel targets, perform kinome-wide screening using ATP-binding site competition assays or surface plasmon resonance (SPR) for binding affinity quantification.

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer :

  • Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects. For example, bromine substitution at the benzyl position increased COX-2 inhibition by 40% in a related compound .
  • Bioisosteric Replacement : Substitute the triazole core with imidazole or tetrazole rings to evaluate scaffold flexibility .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with COX-2 (PDB ID: 5KIR) and validate via MD simulations (GROMACS) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Batch Reproducibility : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography if applicable.
  • Assay Standardization : Cross-validate results using orthogonal methods (e.g., cell-based vs. cell-free assays). For instance, discrepancies in IC50 values may arise from differences in cell permeability or serum protein binding .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Prism) to identify outliers or confounding variables.

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